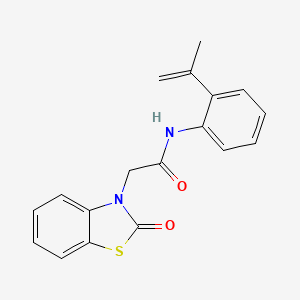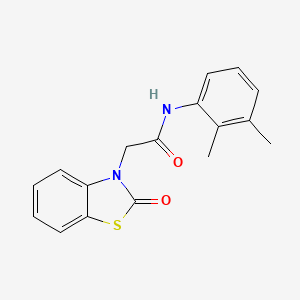![molecular formula C19H19NO2 B5580015 8,8-dimethyl-6-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5580015.png)
8,8-dimethyl-6-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-dimethyl-6-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound belongs to the class of isoquinoline derivatives and has shown promising results in several studies.
Applications De Recherche Scientifique
Analgesic and Anti-Inflammatory Applications
Isoquinoline derivatives have been investigated for their analgesic and anti-inflammatory properties. For instance, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown promising results as a non-narcotic analgesic with significant anti-inflammatory effects. This compound demonstrated a pronounced anti-inflammatory effect at a dose of 0.5 mg/kg, surpassing the effect of diclofenac sodium by 3.3 times. Such findings suggest its potential application in medical practice for pain and inflammation management without the side effects associated with long-term use of traditional analgesics like aspirin and anlagen (Rakhmanova et al., 2022).
Local Anesthetic Activity and Toxicity Evaluation
Research on a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives has revealed their high local anesthetic activity, comparable or superior to lidocaine, and their acute toxicity profiles. This study highlights the importance of finding the balance between therapeutic efficacy and toxicity, aiming to enhance the therapeutic margin of isoquinoline derivatives. The evaluation of local anesthetic activity alongside acute toxicity studies provides a comprehensive understanding of the potential clinical applications and safety of these compounds (Azamatov et al., 2023).
Anticancer Agents Targeting Topoisomerase I
Isoquinoline derivatives have been identified as potent anticancer agents, particularly targeting topoisomerase I (TOP1), a critical enzyme involved in DNA replication and transcription. Studies have shown that certain isoquinoline derivatives exhibit strong TOP1-targeting activity and cytotoxicity against cancer cells, making them promising candidates for developing new anticancer drugs (Ruchelman et al., 2004).
Novel Alkaloidal Systems in Organic Synthesis
Isoquinoline derivatives have also been explored for their role in the synthesis of novel alkaloidal systems. Research into the simultaneous formation of different isoquinoline-based heterocycles has unveiled new potential pathways for synthesizing complex organic molecules, which could have applications in drug discovery and materials science (Nagarajan et al., 1994).
Conformational and Crystal Structure Analysis
The study of weak interactions in isoquinoline derivatives, such as 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline, has provided insights into the conformational dynamics and crystal packing of these compounds. Understanding the molecular and crystal structures of isoquinoline derivatives is crucial for designing more effective and stable pharmaceuticals and materials (Choudhury et al., 2003).
Propriétés
IUPAC Name |
8,8-dimethyl-6-phenyl-3,9-dihydro-2H-[1,4]dioxino[2,3-g]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-19(2)12-14-10-16-17(22-9-8-21-16)11-15(14)18(20-19)13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMQFIPYUKDJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC3=C(C=C2C(=N1)C4=CC=CC=C4)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5579939.png)
![N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}acetamide](/img/structure/B5579945.png)
![9-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579952.png)

![1-tert-butyl-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5579970.png)
![4-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5579976.png)

![4-(4-{[3-(hydroxymethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5579990.png)
![ethyl 2-[(3,4-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5579993.png)
![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5579994.png)
![1-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-azepanamine hydrochloride](/img/structure/B5580007.png)



